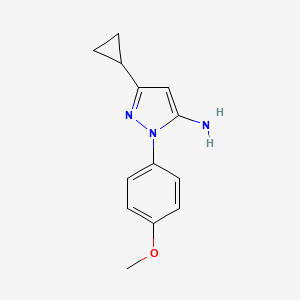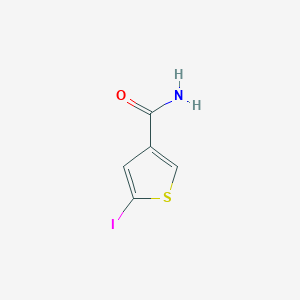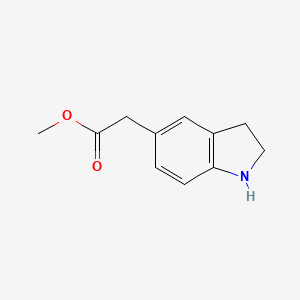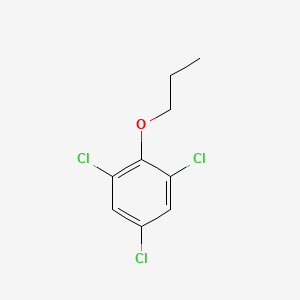
4-Hydroxy-2,2-dimethylbutanoic acid
Overview
Description
4-Hydroxy-2,2-dimethylbutanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 4-Hydroxy-2,3-dimethylbutansäure in German, Acide 4-hydroxy-2,3-diméthylbutanoïque in French, and Butanoic acid, 4-hydroxy-2,3-dimethyl- in English .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,2-dimethylbutanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is also available in 3D for a more detailed view .Physical And Chemical Properties Analysis
4-Hydroxy-2,2-dimethylbutanoic acid has a molecular weight of 132.159 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Analytical Chemistry
The use of 4-Hydroxy-2,2-dimethylbutanoic acid in analytical chemistry is highlighted in a study that developed a sensitive analytical method to detect and quantify synthetic cannabinoids and their metabolites in blood samples. The method utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise measurement, demonstrating the acid's utility in forensic and toxicological analysis (Yeter, 2020).
Organic Chemistry and Synthesis
In the field of organic chemistry, 4-Hydroxy-2,2-dimethylbutanoic acid is involved in cyanohydrin synthesis. A study explored the intermediates and byproducts in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, demonstrating its relevance in complex chemical synthesis processes (Powell et al., 1978).
Material Science
This acid also finds applications in material science. A research focused on the reaction of zirconium tetrachloride with 2,2-dimethylbutanoic acid, where the resultant compound, zirconium tetrakis(2,2-dimethylbutanoate), showed potential as a precursor for inorganic materials, especially in processes like chemical vapor deposition (Makhaev & Petrova, 2018).
properties
IUPAC Name |
4-hydroxy-2,2-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3-4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPJOQCQYDOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,2-dimethylbutanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

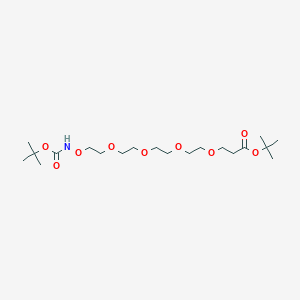
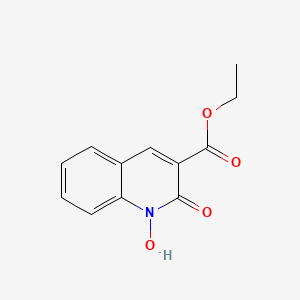

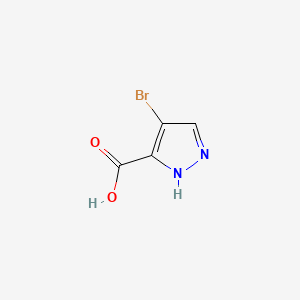
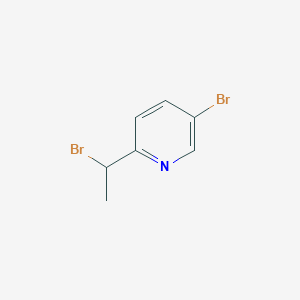

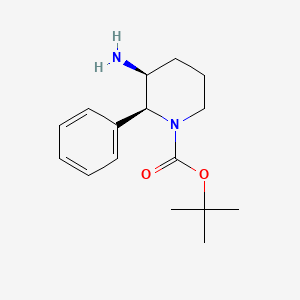
![[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine](/img/structure/B3248541.png)
